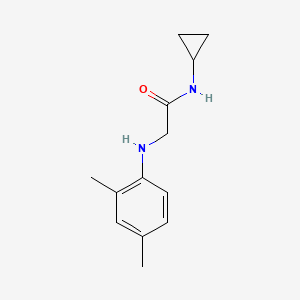
N-(3-cyano-4-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-methoxyphenyl)methanesulfonamide is a versatile chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a methanesulfonamide group (-SO2NH2). It is classified under the benzenes sub-category and holds immense potential for researchers and scientists across various fields .
Vorbereitungsmethoden
The synthesis of N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(3-cyano-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with common bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure .
Vergleich Mit ähnlichen Verbindungen
N-(3-cyano-4-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-cyano-3-methoxyphenyl)methanesulfonamide
- N-(3-cyano-4-hydroxyphenyl)methanesulfonamide
- N-(3-cyano-4-methoxyphenyl)ethanesulfonamide
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C9H10N2O3S |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
N-(3-cyano-4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-14-9-4-3-8(5-7(9)6-10)11-15(2,12)13/h3-5,11H,1-2H3 |
InChI-Schlüssel |
SKOIJLXCPVPDPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)




![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)



![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)


